Cas no 2172371-96-7 (6-(3-fluorophenyl)-5-methyl-1H-indazole)

6-(3-Fluorophenyl)-5-methyl-1H-indazole is a fluorinated indazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural features, including the 3-fluorophenyl and 5-methyl substituents, enhance its utility as a versatile intermediate or scaffold in drug discovery. The fluorine atom improves metabolic stability and binding affinity, while the methyl group contributes to steric and electronic modulation. This compound is particularly valuable for the synthesis of biologically active molecules, such as kinase inhibitors or receptor modulators, due to its rigid indazole core. High purity and well-defined synthetic pathways ensure reproducibility for research applications. Its physicochemical properties make it suitable for further derivatization in targeted therapeutic development.
6-(3-fluorophenyl)-5-methyl-1H-indazole structure
2172371-96-7 structure
Product name:6-(3-fluorophenyl)-5-methyl-1H-indazole
CAS No:2172371-96-7
MF:C14H11FN2
Molecular Weight:226.248946428299
CID:6023753
PubChem ID:165959497

6-(3-fluorophenyl)-5-methyl-1H-indazole 化学的及び物理的性質

名前と識別子

    • 6-(3-fluorophenyl)-5-methyl-1H-indazole
    • EN300-1586387
    • 2172371-96-7
    • インチ: 1S/C14H11FN2/c1-9-5-11-8-16-17-14(11)7-13(9)10-3-2-4-12(15)6-10/h2-8H,1H3,(H,16,17)
    • InChIKey: WIDIUBLWEBACCV-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C1=CC2=C(C=NN2)C=C1C

計算された属性

  • 精确分子量: 226.09062652g/mol
  • 同位素质量: 226.09062652g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 271
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.7Ų
  • XLogP3: 3.6

6-(3-fluorophenyl)-5-methyl-1H-indazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1586387-0.5g
6-(3-fluorophenyl)-5-methyl-1H-indazole
2172371-96-7
0.5g
$1180.0 2023-05-23
Enamine
EN300-1586387-5.0g
6-(3-fluorophenyl)-5-methyl-1H-indazole
2172371-96-7
5g
$3562.0 2023-05-23
Enamine
EN300-1586387-2500mg
6-(3-fluorophenyl)-5-methyl-1H-indazole
2172371-96-7
2500mg
$2408.0 2023-09-24
Enamine
EN300-1586387-100mg
6-(3-fluorophenyl)-5-methyl-1H-indazole
2172371-96-7
100mg
$1081.0 2023-09-24
Enamine
EN300-1586387-0.25g
6-(3-fluorophenyl)-5-methyl-1H-indazole
2172371-96-7
0.25g
$1131.0 2023-05-23
Enamine
EN300-1586387-1.0g
6-(3-fluorophenyl)-5-methyl-1H-indazole
2172371-96-7
1g
$1229.0 2023-05-23
Enamine
EN300-1586387-0.1g
6-(3-fluorophenyl)-5-methyl-1H-indazole
2172371-96-7
0.1g
$1081.0 2023-05-23
Enamine
EN300-1586387-10.0g
6-(3-fluorophenyl)-5-methyl-1H-indazole
2172371-96-7
10g
$5283.0 2023-05-23
Enamine
EN300-1586387-0.05g
6-(3-fluorophenyl)-5-methyl-1H-indazole
2172371-96-7
0.05g
$1032.0 2023-05-23
Enamine
EN300-1586387-2.5g
6-(3-fluorophenyl)-5-methyl-1H-indazole
2172371-96-7
2.5g
$2408.0 2023-05-23

6-(3-fluorophenyl)-5-methyl-1H-indazole 関連文献

6-(3-fluorophenyl)-5-methyl-1H-indazoleに関する追加情報

Research Brief on 6-(3-fluorophenyl)-5-methyl-1H-indazole (CAS: 2172371-96-7): Recent Advances and Applications

The compound 6-(3-fluorophenyl)-5-methyl-1H-indazole (CAS: 2172371-96-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This indazole derivative has been investigated for its role as a key intermediate or active pharmaceutical ingredient (API) in the development of novel drugs targeting various diseases, including cancer, inflammatory disorders, and neurological conditions. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and therapeutic potential.

One of the most notable advancements in the research of 6-(3-fluorophenyl)-5-methyl-1H-indazole is its application in kinase inhibition. Kinases play a critical role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. Recent in vitro and in vivo studies have demonstrated that this compound exhibits potent inhibitory activity against specific kinases, including those involved in tumor proliferation and metastasis. The fluorophenyl moiety at the 6-position and the methyl group at the 5-position of the indazole core have been identified as crucial for binding affinity and selectivity, making it a promising candidate for further drug development.

In addition to its kinase inhibitory properties, 6-(3-fluorophenyl)-5-methyl-1H-indazole has shown potential as an anti-inflammatory agent. Research published in the past year has highlighted its ability to modulate inflammatory cytokines and signaling pathways, such as NF-κB and JAK-STAT. These findings suggest that the compound could be developed into a therapeutic agent for chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The fluorinated aromatic ring has been implicated in enhancing the compound's metabolic stability and bioavailability, which are critical factors for its clinical translation.

Another area of interest is the compound's role in central nervous system (CNS) disorders. Preliminary studies have indicated that 6-(3-fluorophenyl)-5-methyl-1H-indazole may interact with neurotransmitter receptors or enzymes involved in neurodegenerative diseases. For instance, it has been explored as a potential modulator of monoamine oxidase (MAO) activity, which is relevant to conditions like Parkinson's disease and depression. However, further research is needed to elucidate its precise mechanism and optimize its pharmacokinetic properties for CNS penetration.

The synthesis of 6-(3-fluorophenyl)-5-methyl-1H-indazole has also seen advancements, with recent publications reporting more efficient and scalable routes. Novel catalytic methods and green chemistry approaches have been employed to improve yield and reduce environmental impact. These synthetic improvements are crucial for enabling large-scale production and facilitating preclinical and clinical studies.

In conclusion, 6-(3-fluorophenyl)-5-methyl-1H-indazole (CAS: 2172371-96-7) represents a versatile scaffold with broad therapeutic potential. Its applications in kinase inhibition, anti-inflammatory therapy, and CNS disorders highlight its importance in drug discovery. Ongoing research aims to further optimize its structure, evaluate its safety and efficacy in animal models, and explore its potential in combination therapies. As the field progresses, this compound is expected to play a pivotal role in the development of next-generation pharmaceuticals.

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